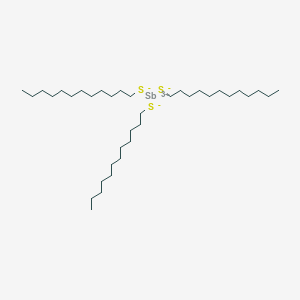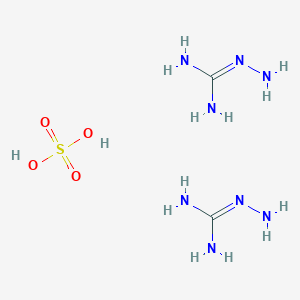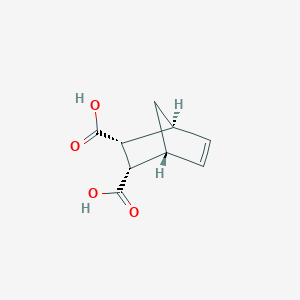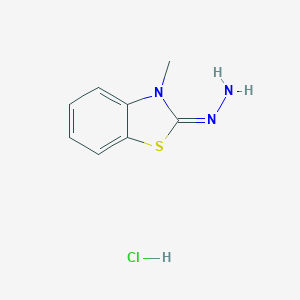
Tris(dodecylthio)antimony
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(dodecylthio)antimony (TDTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDTA is a member of the organoantimony family and is widely used in various fields of science, including catalysis, electronics, and material sciences.
科学的研究の応用
Tris(dodecylthio)antimony has been extensively used in scientific research due to its unique properties. Tris(dodecylthio)antimony is a versatile catalyst that can catalyze various chemical reactions, including polymerization, oxidation, and reduction reactions. Additionally, Tris(dodecylthio)antimony has been used as a dopant in organic electronics, where it can improve the conductivity and stability of organic semiconductors.
作用機序
The mechanism of action of Tris(dodecylthio)antimony is not fully understood, but it is believed to involve the transfer of electrons between Tris(dodecylthio)antimony and the reactants. Tris(dodecylthio)antimony can act as a Lewis acid, accepting electron pairs from the reactants, or as a Lewis base, donating electron pairs to the reactants. The unique electronic properties of Tris(dodecylthio)antimony make it an effective catalyst for various chemical reactions.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Tris(dodecylthio)antimony. However, studies have shown that Tris(dodecylthio)antimony can induce oxidative stress in cells, leading to cell death. Additionally, Tris(dodecylthio)antimony can interact with proteins and enzymes, affecting their activity and function.
実験室実験の利点と制限
Tris(dodecylthio)antimony has several advantages for lab experiments, including its high stability and solubility in organic solvents. Additionally, Tris(dodecylthio)antimony is a relatively inexpensive catalyst compared to other organometallic compounds. However, Tris(dodecylthio)antimony has some limitations, including its toxicity and potential environmental hazards. Therefore, proper safety measures should be taken when handling Tris(dodecylthio)antimony.
将来の方向性
There are several future directions for Tris(dodecylthio)antimony research. One potential area of research is the development of new Tris(dodecylthio)antimony-based catalysts for various chemical reactions. Additionally, Tris(dodecylthio)antimony can be used as a dopant in organic electronics, and further research can be done to improve its electronic properties. Furthermore, studies can be conducted to investigate the biochemical and physiological effects of Tris(dodecylthio)antimony in more detail.
Conclusion:
In conclusion, Tris(dodecylthio)antimony is a versatile organometallic compound that has gained significant attention in scientific research. Tris(dodecylthio)antimony can be synthesized by reacting antimony trichloride with dodecanethiol, and it has been extensively used as a catalyst in various chemical reactions. Additionally, Tris(dodecylthio)antimony has been used as a dopant in organic electronics, and studies have shown that it can induce oxidative stress in cells. Tris(dodecylthio)antimony has several advantages for lab experiments, but it also has limitations due to its toxicity. Future research can be done to develop new Tris(dodecylthio)antimony-based catalysts and investigate its biochemical and physiological effects in more detail.
合成法
Tris(dodecylthio)antimony can be synthesized by reacting antimony trichloride with dodecanethiol in the presence of a base. The reaction proceeds through a substitution reaction, where the chlorine atoms in antimony trichloride are replaced by dodecylthio groups, resulting in the formation of Tris(dodecylthio)antimony. The purity of the synthesized Tris(dodecylthio)antimony can be improved by using a purification method such as column chromatography.
特性
CAS番号 |
6939-83-9 |
|---|---|
製品名 |
Tris(dodecylthio)antimony |
分子式 |
C36H75S3S |
分子量 |
725.9 g/mol |
IUPAC名 |
antimony(3+);dodecane-1-thiolate |
InChI |
InChI=1S/3C12H26S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*13H,2-12H2,1H3;/q;;;+3/p-3 |
InChIキー |
UJVGUYGIZTWRML-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].[Sb+3] |
正規SMILES |
CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].[Sb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















